molecular formula C12H15NO B503656 1-[(3-Phenyl-2-propyn-1-yl)amino]-2-propanol

1-[(3-Phenyl-2-propyn-1-yl)amino]-2-propanol

Cat. No.: B503656
M. Wt: 189.25g/mol
InChI Key: WASDIJSXKKBPIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Phenyl-2-propyn-1-yl)amino]-2-propanol is an organic compound that belongs to the class of amino alcohols It features a phenyl group attached to a propynyl chain, which is further connected to an amino group and a propanol moiety

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25g/mol

IUPAC Name

1-(3-phenylprop-2-ynylamino)propan-2-ol

InChI

InChI=1S/C12H15NO/c1-11(14)10-13-9-5-8-12-6-3-2-4-7-12/h2-4,6-7,11,13-14H,9-10H2,1H3

InChI Key

WASDIJSXKKBPIQ-UHFFFAOYSA-N

SMILES

CC(CNCC#CC1=CC=CC=C1)O

Canonical SMILES

CC(CNCC#CC1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Phenyl-2-propyn-1-yl)amino]-2-propanol typically involves the reaction of 3-phenyl-2-propyn-1-amine with an appropriate propanol derivative. One common method is the reductive amination of 3-phenyl-2-propyn-1-amine with 2-propanol under catalytic hydrogenation conditions. This reaction can be catalyzed by palladium on carbon (Pd/C) in the presence of hydrogen gas.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of alternative catalysts and solvents may be explored to improve the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Phenyl-2-propyn-1-yl)amino]-2-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne moiety can be reduced to an alkene or alkane.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) can be used in the presence of hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of 1-[(3-Phenyl-2-propynyl)amino]-2-propanone.

    Reduction: Formation of 1-[(3-Phenyl-2-propenyl)amino]-2-propanol or 1-[(3-Phenylpropyl)amino]-2-propanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[(3-Phenyl-2-propyn-1-yl)amino]-2-propanol has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may serve as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(3-Phenyl-2-propyn-1-yl)amino]-2-propanol involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

    3-Phenyl-2-propyn-1-amine: A precursor in the synthesis of 1-[(3-Phenyl-2-propyn-1-yl)amino]-2-propanol.

    2-Amino-3-phenyl-1-propanol: A structurally similar compound with different functional groups.

    Phenylpropargylamine: Another related compound with a similar phenyl-propynyl structure.

Uniqueness: this compound is unique due to its combination of an amino group, a hydroxyl group, and a phenyl-propynyl moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

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